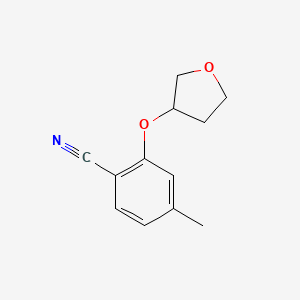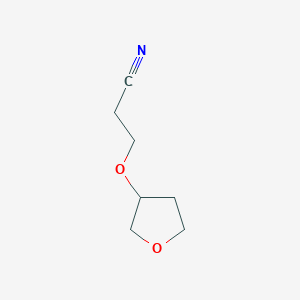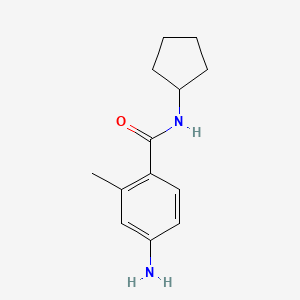
Methyl 2-(cyclopropylamino)nicotinate
Overview
Description
Methyl 2-(cyclopropylamino)nicotinate is a useful research compound. Its molecular formula is C10H12N2O2 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-(cyclopropylamino)nicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(cyclopropylamino)nicotinate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enhancing Peripheral Blood Collection : Zhu et al. (2022) studied the use of methyl nicotinate solution in enhancing peripheral blood collection. They found that applying methyl nicotinate solution locally increases blood flow in the earlobe, particularly at concentrations greater than 10^-4 mol/L. This method proved to be a feasible way to improve peripheral blood collection, especially for patients with difficulty in providing venous blood samples (Zhu et al., 2022).
Skin Penetration and Sensitivity : Issachar et al. (1998) researched the correlation between the cutaneous penetration of methyl nicotinate and sensitive skin. They found significant differences in skin responses between individuals with sensitive skin and those with normal skin, indicating a potential link between increased penetration of methyl nicotinate and skin sensitivity (Issachar et al., 1998).
Potential Diagnostic Tool for Schizophrenia : Ward et al. (1998) investigated the use of aqueous methyl nicotinate (AMN) as a potential skin test for schizophrenia. They found significant differences in skin responses to AMN between schizophrenic patients and controls, suggesting its potential as a diagnostic tool for schizophrenia (Ward et al., 1998).
Antinociceptive Activity : Erharuyi et al. (2015) studied the synthesis and antinociceptive activity of methyl nicotinate. They found that methyl nicotinate exhibits effective peripheral and central antinociceptive activity, reducing pain responses in mice (Erharuyi et al., 2015).
Metabolic and Epigenetic Changes : Li et al. (2013) studied the metabolic and epigenetic changes induced by nicotinamide supplementation in rats. They observed that nicotinamide treatment led to increased weight gain, DNA damage, impaired glucose tolerance, and altered epigenetic states, suggesting risks associated with long-term high nicotinamide intake (Li et al., 2013).
Percutaneous Absorption Studies : Guy et al. (1983) focused on the percutaneous penetration of methyl nicotinate in humans, using noninvasive techniques like laser Doppler velocimetry. They found a strong correlation between the drug concentration and the magnitude and duration of the skin's response, providing insights into the drug's behavior in skin applications (Guy et al., 1983).
properties
IUPAC Name |
methyl 2-(cyclopropylamino)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-14-10(13)8-3-2-6-11-9(8)12-7-4-5-7/h2-3,6-7H,4-5H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNACOUZLQYIZEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(cyclopropylamino)nicotinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-N-methyl-acetamide](/img/structure/B7862019.png)




![Methyl 2-[(3-aminobenzene)sulfonamido]benzoate](/img/structure/B7862059.png)


